molecular formula C8H5F2NO4 B146560 Methyl 2,4-difluoro-5-nitrobenzoate CAS No. 125568-71-0

Methyl 2,4-difluoro-5-nitrobenzoate

Cat. No.: B146560
CAS No.: 125568-71-0
M. Wt: 217.13 g/mol
InChI Key: KLMBOVOUTOBMLS-UHFFFAOYSA-N
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Description

Methyl 2,4-difluoro-5-nitrobenzoate is an organic compound with the molecular formula C8H5F2NO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 are replaced by fluorine atoms, and the hydrogen at position 5 is replaced by a nitro group. This compound is primarily used in scientific research and has various applications in chemistry and related fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-difluoro-5-nitrobenzoate can be synthesized through the esterification of 2,4-difluoro-5-nitrobenzoic acid. The process involves dissolving 2,4-difluoro-5-nitrobenzoic acid in anhydrous methanol under an argon atmosphere, followed by the addition of concentrated sulfuric acid. The mixture is then heated to reflux for 15 hours. After cooling, the solution is concentrated in vacuo to obtain the desired ester .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-difluoro-5-nitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

    Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.

    Reduction: 2,4-difluoro-5-aminobenzoate.

    Ester Hydrolysis: 2,4-difluoro-5-nitrobenzoic acid and methanol.

Scientific Research Applications

Methyl 2,4-difluoro-5-nitrobenzoate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2,4-difluoro-5-nitrobenzoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in reduction reactions, the nitro group undergoes electron transfer processes facilitated by the catalyst, leading to the formation of an amino group. The fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds .

Comparison with Similar Compounds

Methyl 2,4-difluoro-5-nitrobenzoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

methyl 2,4-difluoro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c1-15-8(12)4-2-7(11(13)14)6(10)3-5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMBOVOUTOBMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466152
Record name Methyl 2,4-difluoro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125568-71-0
Record name Methyl 2,4-difluoro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Fuming nitric acid 90% (8.5 mL, 0.19 mol) was added with gentle stirring to concentrated sulfuric acid 98% (125 mL) in a 1 L beaker. After stirring for 10 minutes at room temperature, 2,4-difluorobenzoic acid methyl ester (21.9 g, 0.127 mol) was added dropwise. After the addition, the reaction mixture was allowed to stir gently for 40 minutes at room temperature. The reaction mixture was then poured into ice-H2O (1 L) and stirred for 10 minutes. The mixture was extracted with EtOAc. The layers were separated, and the organic layer was washed sequentially with 1N NaCl, saturated NaHCO3, H2O and brine, dried (Na2SO4), filtered and concentrated in vacuo to afford a yellow residue. This residue was washed with 10% EtOAc/hexane, filtered, and dried to yield a pale yellow solid, 29.0 g (0.133 mol, 82%). mp 78-80° C. Analysis for C8H5F2NO4: Calcd: C, 44.25; H, 2.32; N, 6.45. Found: C, 44.18; H, 2.39; N, 6.14.
Quantity
8.5 mL
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reactant
Reaction Step One
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125 mL
Type
reactant
Reaction Step Two
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21.9 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice H2O
Quantity
1 L
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of methyl 2,4-difluorobenzoate (50.0 g, 290.48 mmol, 1.00 equiv) in sulfuric acid (150 ml) was added a solution of potassium nitrate (35.23 g, 348.81 mmol) in sulfuric acid (30 ml) dropwise in an ice-water bath with stirring for 1 h at 0-25° C. The reaction was then quenched by the addition of ice-water. The solids were collected by filtration to afford methyl 2,4-difluoro-5-nitrobenzoate as a white solid (40.0 g, 63%).
Quantity
50 g
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
35.23 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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